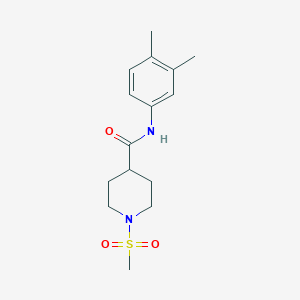

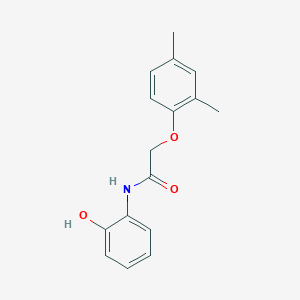

N-(3,4-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine derivatives, including compounds with sulfone groups, are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. These compounds often serve as key scaffolds in the development of drugs targeting various receptors and enzymes.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves conjugate additions, cyclization reactions, and substitutions. For example, the synthesis of hyperbranched polymers from A2 and BB'2 type monomers via polyaddition highlights the versatility of piperidine-based compounds in polymer science (Yan & Gao, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with sulfonyl groups, often involves a piperidine ring that can adopt various conformations. Structural studies, such as X-ray diffraction, are used to determine the precise geometry around sulfur atoms and the conformation of the piperidine ring (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions, including acylation, alkylation, and reactions with electrophiles and nucleophiles. These reactions are crucial for the synthesis and modification of these compounds, affecting their chemical properties and biological activities.

Physical Properties Analysis

The physical properties of piperidine and sulfone derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the pharmacological profile of piperidine derivatives. For example, modifications at the piperidine nitrogen position can significantly affect the affinity toward biological receptors, demonstrating the importance of structural features in determining biological activity (Le Bourdonnec et al., 2003).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11-4-5-14(10-12(11)2)16-15(18)13-6-8-17(9-7-13)21(3,19)20/h4-5,10,13H,6-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGJCCOGTUWWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

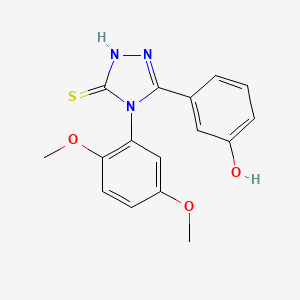

![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)

![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)

![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)